molecular formula C17H14O4 B11840298 3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one CAS No. 93175-99-6

3-Hydroxy-7-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11840298
CAS No.: 93175-99-6
M. Wt: 282.29 g/mol
InChI Key: WHTTVCYTRJNKSL-UHFFFAOYSA-N
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Description

3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-hydroxyacetophenone with p-tolualdehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions, often using sulfuric acid, to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one-4-one.

    Reduction: Formation of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of a p-tolyl group.

    3-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

3-hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

93175-99-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-7-methoxy-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-8-7-12(20-2)9-14(13)21-17/h3-9,19H,1-2H3

InChI Key

WHTTVCYTRJNKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O

Origin of Product

United States

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